molecular formula C11H21N2O3+ B12544189 N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium CAS No. 143986-38-3

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium

Cat. No.: B12544189
CAS No.: 143986-38-3
M. Wt: 229.30 g/mol
InChI Key: AHIUHSVMCFVWKS-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium is a complex organic compound with a unique structure that includes a piperidine ring and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium typically involves the reaction of piperidine-2-carboxylic acid with trimethylamine and an appropriate activating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the quaternary ammonium group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium is unique due to its specific structure, which includes both a piperidine ring and a quaternary ammonium group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

143986-38-3

Molecular Formula

C11H21N2O3+

Molecular Weight

229.30 g/mol

IUPAC Name

trimethyl-[2-oxo-2-(piperidine-2-carbonyloxy)ethyl]azanium

InChI

InChI=1S/C11H21N2O3/c1-13(2,3)8-10(14)16-11(15)9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/q+1

InChI Key

AHIUHSVMCFVWKS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)OC(=O)C1CCCCN1

Origin of Product

United States

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